molecular formula C10H14BrN3O B12638714 N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide

N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide

Cat. No.: B12638714
M. Wt: 272.14 g/mol
InChI Key: FCULSRUHGNOIRJ-UHFFFAOYSA-M
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Description

N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide is a compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide typically involves the reaction of N,N-dimethylacetamide with an appropriate imidazole derivative under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an imidazole derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated compound .

Scientific Research Applications

N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide

InChI

InChI=1S/C10H14N3O.BrH/c1-4-5-12-6-7-13(9-12)8-10(14)11(2)3;/h1,6-7,9H,5,8H2,2-3H3;1H/q+1;/p-1

InChI Key

FCULSRUHGNOIRJ-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)C[N+]1=CN(C=C1)CC#C.[Br-]

Origin of Product

United States

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